3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Description
Historical Trajectories in Epimestrol Research
Further research in the late 1970s and early 1980s continued to evaluate epimestrol's role in inducing ovulation in women with various forms of amenorrhea and anovulatory cycles researchgate.netnih.gov. These studies often involved administering epimestrol over several menstrual cycles and observing ovulation and pregnancy rates researchgate.netnih.gov. For example, a study treating patients with normogonadotropic, normoprolactinaemic anovulatory cycles with epimestrol observed ovulation in a significant percentage of cases and resulted in pregnancies nih.gov. Another study involving a larger cohort of patients with secondary amenorrhoea, anovulatory cycles, ovulatory oligomenorrhoea, and corpus luteum insufficiency also reported ovulation and pregnancy rates following epimestrol treatment researchgate.net.
Investigations also extended to the compound's effects on gonadotropin release. Studies in rats compared the effects of epimestrol with other compounds like stilboestrol on the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) thieme-connect.com. While stilboestrol showed effects on plasma and pituitary FSH and LH levels, epimestrol did not show clear evidence of a central effect on the release of these hormones under the experimental conditions used thieme-connect.com.
Evolution of Research Perspectives on Epimestrol's Biological Significance
The understanding of epimestrol's biological significance has evolved alongside advancements in the knowledge of estrogen receptors and their diverse roles. Initially, research primarily focused on its potential as an ovulation inducer, likely due to its estrogenic properties.
More recent perspectives consider epimestrol within the broader context of estrogen receptor modulation. Epimestrol, being a prodrug of 17-epiestriol (B195166) wikipedia.orgiiab.me, is related to a compound that has shown selective agonist activity at the estrogen receptor beta (ERβ) wikipedia.org. In contrast to other endogenous estrogens like estradiol (B170435), 17α-epiestriol is described as a selective agonist of ERβ and has a relatively low affinity for ERα wikipedia.org. This differential receptor binding profile suggests that epimestrol, through its metabolite, may exert effects mediated more prominently through ERβ.
Research has indicated that weak estrogens, such as estriol (B74026) (to which 17-epiestriol is an epimer), can influence the hypothalamic-pituitary axis mdpi.commdpi.com. Studies have shown that administration of weak estrogens can increase plasma levels of gonadotropins (LH and FSH) and enhance the gonadotropin response to Gonadotropin-Releasing Hormone (GnRH) mdpi.commdpi.com. This suggests a potential role for compounds like epimestrol in modulating neuroendocrine control, possibly by influencing the expression or function of GnRH receptors and improving LH synthesis and production at the pituitary level mdpi.com.
The evolving understanding of estrogen receptor subtypes (ERα and ERβ) and their distinct roles in various tissues has likely influenced how the biological significance of epimestrol and its metabolites is viewed. Research continues to explore the complex interactions of estrogens and their metabolites with these receptors and the downstream physiological consequences.
Detailed Research Findings
Research on epimestrol has provided data on its effects in clinical and experimental settings. The following table summarizes some findings related to epimestrol's impact on ovulation and pregnancy rates in studies concerning female infertility.
| Study (Year) | Patient Group | Treatment | Ovulation Rate | Pregnancy Rate |
| Villalobos et al. (1975) nih.gov | Women with disturbances of ovulation (n=24) | Epimestrol alone | 3/24 | 0/24 |
| Villalobos et al. (1975) nih.gov | Women with disturbances of ovulation (n=58) | Epimestrol + Clomiphene | 32/58 | 17/58 |
| Study (1980s) nih.gov | Normogonadotropic, normoprolactinaemic anovulatory cycles (n=49) | Epimestrol (5 mg, days 5-14) for 176 cycles | 86% | 30/49 |
| Study (1976) researchgate.net | Various infertility types (n=143) | Epimestrol (various dosages/durations) | Varied | 21% (30/143) |
Further research has investigated the hormonal changes associated with epimestrol administration. For instance, a study on women with secondary amenorrhea and oligomenorrhea of hypothalamic-pituitary origin showed that epimestrol administration was associated with improved basal levels of LH, FSH, prolactin, estradiol, progesterone (B1679170), and DHEA-S, as well as an enhanced response of gonadotropins to LH-RH stimulation mdpi.com.
Research comparing epimestrol with other compounds in animal models has also provided insights into its effects on gonadotropin release thieme-connect.com. While some compounds influenced hypothalamic and pituitary hormone levels, epimestrol's central effects on FSH and LH release were not clearly demonstrated under the specific experimental conditions thieme-connect.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Development of Epimestrol
Strategies for Epimestrol Synthesis
The synthesis of Epimestrol typically involves modifications of naturally occurring steroids, such as estradiol (B170435) or estriol (B74026). One reported synthetic route to Epimestrol begins with the acylation of estradiol with benzoyl chloride, yielding the dibenzoate theswissbay.ch. Pyrolysis of this ester leads to the formation of a 16,17-olefin theswissbay.ch. Subsequent hydroxylation using osmium tetroxide affords the cis-diol, which is the desired 16α,17α-diol configuration found in Epimestrol theswissbay.ch. This stereochemical outcome is attributed to the formation of a cyclic osmate ester intermediate, with the reagents attacking from the α-side theswissbay.ch.
Another approach involves the reduction of a 16-keto-17α-hydroxyestratrienol-3-methyl ether to the corresponding 16,17-dihydroxyestratrienol-3-methyl ether echemi.com. This reduction can be carried out using a reducing agent such as sodium amalgam in a mixture of ethanol (B145695) and acetic acid echemi.com. The process yields a mixture of isomeric transoid (16β,17α-dihydroxy) and cisoid (16α,17α-dihydroxy) products, which can then be separated echemi.com.
Development of Epimestrol Derivatives for Research
The development of Epimestrol derivatives is an active area of research aimed at exploring variations in its pharmacological properties and potential new applications. This involves structural modifications and the design of prodrugs.
Structural Modification Approaches and Research Implications
Structural modifications of Epimestrol can involve alterations to the steroid core or the substituents at various positions, such as the methoxy (B1213986) group at C3 or the hydroxyl groups at C16 and C17 ontosight.ai. These modifications can influence the compound's binding affinity to estrogen receptors (ERs), its metabolic stability, and its pharmacokinetic profile ontosight.ai. For instance, the presence of the methoxy group at the 3-position is noted to contribute to its biological activity ontosight.ai. Research into these structural variations helps to elucidate the structure-activity relationships of Epimestrol and related steroidal estrogens researchgate.net. Studies on modified estrogenic compounds, including Epimestrol, contribute to the broader understanding of estrogen signaling and the development of compounds with selective ER activity wikipedia.orgresearchgate.net.
Prodrug Design and Investigation for Epimestrol
Epimestrol is described as an estrogen ether and a prodrug of 17-epiestriol (B195166) wikipedia.orgiiab.me. Prodrugs are compounds that are administered in an inactive or less active form and are subsequently metabolized in the body to release the active drug googleapis.comdbpedia.org. The design of prodrugs for Epimestrol can aim to improve its physicochemical properties, such as solubility and stability, or to alter its pharmacokinetic characteristics, such as absorption and distribution googleapis.comjustia.com. This can potentially lead to improved bioavailability or targeted delivery googleapis.comjustia.com.
The conversion of Epimestrol to its active form, 17-epiestriol, occurs through metabolic processes wikipedia.org. Research into Epimestrol as a prodrug of 17-epiestriol involves investigating the metabolic pathways responsible for this conversion and the factors that influence the rate and extent of active drug release wikipedia.org. Prodrug strategies in medicinal chemistry are employed to overcome limitations of the parent drug, such as poor absorption, rapid metabolism, or toxicity justia.comgoogle.com. While specific detailed research findings on Epimestrol prodrug design beyond its nature as a prodrug of 17-epiestriol were not extensively detailed in the provided context, the general principles of prodrug design involving modifications like ester linkages to hydroxyl or carboxyl groups are relevant in this area of chemical development justia.comgoogle.comgoogle.com.
Advancements in Stereochemical Control in Epimestrol Synthesis
Stereochemical control is paramount in the synthesis of steroidal compounds like Epimestrol due to the presence of multiple chiral centers googleapis.com. Epimestrol possesses a specific stereochemistry, particularly the 16α,17α-diol configuration wikipedia.orgiiab.me. Advancements in stereochemical control in organic synthesis are critical for ensuring the desired epimer is selectively produced youtube.com.
Molecular and Cellular Mechanisms of Epimestrol Action
Epimestrol's Interaction with Estrogen Receptors
Estrogen receptors are ligand-activated transcription factors that mediate the effects of estrogens. nih.govwikipedia.org Epimestrol, as an estrogenic compound, binds to these receptors, initiating a cascade of intracellular events. wikipedia.org
Estrogen Receptor Subtype Selectivity (e.g., ERα, ERβ)
Research indicates that estrogen receptor subtypes can form homodimers (ERα/α, ERβ/β) or heterodimers (ERα/β), and the specific dimer formed can influence downstream signaling and effects. wikidoc.orgmdpi.com Studies using selective ligands have demonstrated that ERα/β heterodimers can have growth-inhibitory effects on cells co-expressing both isoforms. plos.org While the precise selectivity of epimestrol for ERα versus ERβ is not extensively detailed in the provided search results, its classification as a steroidal estrogen suggests it likely interacts with both classical nuclear ERs. wikipedia.org
Regulation of Gonadotropin and Prolactin Secretion by Epimestrol
Epimestrol has been shown to interfere with the regulation of gonadotropin and prolactin secretion, primarily acting at the level of the hypothalamus and pituitary gland. nih.govnih.gov Gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are crucial for regulating ovarian function, while prolactin (Prl) is involved in mammary gland development and lactation. nih.govbritannica.com The secretion of these hormones is controlled by complex feedback mechanisms involving the hypothalamus (releasing gonadotropin-releasing hormone, GnRH) and the pituitary gland. britannica.comdntb.gov.ua
Studies in patients with secondary amenorrhea and oligomenorrhea of hypothalamic-pituitary origin have investigated the effects of epimestrol on plasma levels of LH, FSH, and prolactin. nih.gov Treatment with epimestrol resulted in a significant increase in LH and prolactin levels after 24 hours. nih.gov The increase in FSH levels became significant after 4 days of therapy. nih.gov Following discontinuation of epimestrol, the levels of all three hormones decreased significantly. nih.gov
Furthermore, epimestrol treatment appeared to enhance the pituitary response to LH-releasing hormone (LH-RH), leading to a more marked LH secretion compared to before treatment. nih.gov However, no significant variations were observed in the FSH response to LH-RH or the prolactin response to thyrotropin-releasing hormone (TRH). nih.gov These findings suggest that epimestrol may act as a weak estrogen, interfering with the centers responsible for prolactin and gonadotropin secretion. nih.gov
Experimental studies in rats have also examined the effects of epimestrol on pituitary and plasma levels of FSH and LH. nih.govthieme-connect.comthieme-connect.com Some investigations found that epimestrol modified gonadotropin levels, although to a lesser degree than clomiphene. nih.gov However, other studies in rats did not find clear evidence for a central effect of epimestrol on the hypothalamic-pituitary system under the experimental conditions used, in contrast to the effects observed with stilboestrol. thieme-connect.comthieme-connect.combioscientifica.com Specifically, no discernible effect on pituitary content of FSH or LH was observed after injection of increasing doses of epimestrol in oophorectomized, estrogen-progesterone blocked female rats. thieme-connect.com
Regarding prolactin secretion, some studies in mature female rats indicated that epimestrol did not induce significant changes in pituitary and serum prolactin levels. jst.go.jp This contrasts with the effects of other compounds like clomiphene and cyclofenil (B1669405), which elevated serum prolactin levels in the same study. jst.go.jp
The regulation of prolactin secretion is primarily inhibitory, controlled by dopamine (B1211576) from the hypothalamus. britannica.com Estrogen is known to stimulate prolactin synthesis and secretion. britannica.comnih.gov The observed increase in prolactin levels in human studies treated with epimestrol aligns with its proposed weak estrogenic activity. nih.gov
Based on the available research, epimestrol influences gonadotropin and prolactin secretion, likely through its interaction with estrogen receptors in the hypothalamic-pituitary axis, acting in a manner consistent with a weak estrogen. nih.gov The specific details of its differential effects on LH, FSH, and prolactin, as well as potential species-specific differences observed in animal models, highlight the complexity of its regulatory actions.
Data Table: Effects of Epimestrol on Hormone Levels in Patients with Secondary Amenorrhea and Oligomenorrhea
| Hormone | Change after 24 hours of treatment | Change after 4 days of treatment | Change 12 hours after discontinuation | Pituitary Response to LH-RH | Pituitary Response to TRH |
| LH | Significant increase | Significant increase | Significant decrease | More marked secretion | Not applicable |
| FSH | No significant increase | Significant increase | Significant decrease | No significant variation | Not applicable |
| Prolactin | Significant increase | Significant increase | Significant decrease | Not applicable | No significant variation |
Data derived from results in the first 18 patients studied in Reference nih.gov.
Hypothalamic-Pituitary Axis Modulation by Epimestrol in Preclinical Models
The hypothalamic-pituitary axis (HPA axis) is a crucial neuroendocrine system that regulates various physiological processes, including reproduction and stress response, through a complex interplay of hormones. clevelandclinic.orgwikipedia.orgfrontiersin.org Epimestrol has been shown to influence this axis, particularly in preclinical models, impacting the release of gonadotropins.
Studies in rats have investigated the effects of epimestrol on the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), key gonadotropins produced by the pituitary gland under the control of the hypothalamus. nih.govthieme-connect.com While some research on female rats indicated that epimestrol, similar to clomiphene, modifies gonadotropin levels, it was noted to a lesser degree than clomiphene. nih.gov In contrast to clomiphene, epimestrol demonstrated estrogenic rather than anti-estrogenic potency in the pituitary thymidine (B127349) kinase test and induced vaginal cell cornification, suggesting a different mechanism of action compared to some other fertility agents. nih.gov
Further investigations into the effects of epimestrol and stilboestrol on FSH and LH release in female rats found no clear evidence for a central effect of epimestrol on hypothalamic FSH-releasing factor (FSH-RF) content under the experimental conditions used. thieme-connect.com This contrasts with the observed effects of stilboestrol, which influenced both pituitary LH and hypothalamic LH-RF. thieme-connect.com
However, clinical studies in women with secondary amenorrhea and oligomenorrhea of hypothalamic-pituitary origin have shown that epimestrol administration can significantly increase basal levels of LH and prolactin (Prl) within 24 hours, with a significant increase in FSH observed after 4 days of therapy. mdpi.comnih.gov The pituitary response to LH-releasing hormone (LH-RH) also showed a more marked LH secretion after epimestrol treatment. nih.gov These findings suggest that epimestrol interferes with the centers responsible for Prl and gonadotropin secretion, acting as a weak estrogen. nih.gov Similar observations regarding the positive effect of epimestrol on gonadotropin release and pituitary response to GnRH stimulation have been reported, supporting the hypothesis that low-dose estrogens can reactivate hypothalamic-pituitary control. mdpi.com
Direct Pituitary Effects of Epimestrol
Beyond its influence on the hypothalamic-pituitary axis as a whole, research suggests that epimestrol may also exert direct effects on the pituitary gland. The pituitary gland itself plays a central role in the reproductive axis by producing and releasing gonadotropins. frontiersin.orghealthdirect.gov.au
Studies evaluating the influence of epimestrol on parameters in rats, including FSH and LH contents of the pituitary, provide evidence for a direct effect on this gland. nih.gov The observed modifications in pituitary gonadotropin levels after epimestrol administration, even if to a lesser degree than clomiphene, indicate an action at the pituitary level. nih.gov Furthermore, the demonstration of estrogenic potency in the pituitary thymidine kinase test directly points to an interaction within pituitary cells. nih.gov
Research in teleost fish pituitary cell cultures has demonstrated direct effects of sex steroids, including estrogens, on gonadotrope cells, influencing gonadotropin synthesis and release. frontiersin.org While these studies are in a different species, they support the concept of direct pituitary modulation by estrogenic compounds, a mechanism likely relevant to epimestrol's action in mammals.
Epimestrol's Influence on Cellular Enzyme Activity (e.g., Pituitary Thymidine Kinase)
Epimestrol has been shown to influence the activity of specific enzymes, notably thymidine kinase, within pituitary tissue. nih.gov Thymidine kinases are enzymes involved in the salvage pathway of DNA synthesis, and their activity is often correlated with cell proliferation. nih.govnih.gov
In studies comparing epimestrol with clomiphene and cyclofenil in immature male rats, epimestrol demonstrated estrogenic potency in the pituitary thymidine kinase test. nih.gov This finding is significant because it indicates that epimestrol can directly influence cellular processes related to proliferation or metabolic activity within the pituitary gland, in a manner consistent with estrogenic compounds. nih.gov In contrast, clomiphene did not show this estrogenic potency in the same test, highlighting a difference in their cellular mechanisms despite both influencing gonadotropin levels. nih.gov
Molecular Dynamics Simulations and Structural Activity Relationship (SAR) Studies of Epimestrol
Understanding the molecular mechanisms of epimestrol's action involves investigating its interaction with target molecules at an atomic level, often through techniques like molecular dynamics (MD) simulations and structure-activity relationship (SAR) studies. nih.govebsco.commdpi.com SAR studies aim to correlate the chemical structure of a molecule with its biological activity, providing insights into which structural features are crucial for its effects. oncodesign-services.comgardp.orgnih.govcollaborativedrug.com
Epimestrol's structure is that of a synthetic steroidal estrogen, specifically a 3-methoxy-17-epiestriol. wikipedia.orgiiab.me Its estrogenic properties are linked to its ability to bind to estrogen receptors. While specific detailed molecular dynamics simulations and SAR studies solely focused on epimestrol's interaction with estrogen receptors were not extensively detailed in the search results, the general principles of SAR and MD simulations are highly relevant to understanding its mechanism.
SAR studies in medicinal chemistry involve synthesizing and testing structurally related compounds to identify features that enhance or decrease activity. oncodesign-services.comnih.gov Computational methods, including molecular modeling and docking studies, are increasingly used to predict the binding modes and affinities of compounds to their targets, complementing experimental SAR. oncodesign-services.comejmo.org Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes, offering a more realistic view of ligand-receptor interactions over time. nih.govebsco.commdpi.comchemcomp.com
Given that epimestrol acts as a weak estrogen, its interaction with estrogen receptors is a primary mechanism. nih.gov SAR studies would likely explore how the methoxy (B1213986) group at the 3-position and the epimerization at the 17-position of the estriol (B74026) structure influence its binding affinity and the resulting conformational changes in the receptor, which in turn dictate the downstream cellular response. ontosight.ai Molecular dynamics simulations could further elucidate the stability of the epimestrol-estrogen receptor complex and the dynamic events that lead to receptor activation or modulation.
Although direct, publicly available detailed data tables from MD simulations or comprehensive SAR studies specifically on epimestrol were not found within the search results, these techniques are fundamental to understanding the molecular basis of its observed biological activities, particularly its estrogenic effects and modulation of the hypothalamic-pituitary axis. The application of these methods would be crucial in fully characterizing the molecular interactions of epimestrol.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Epimestrol | 244809 |
| Clomiphene | 2800 |
| Cyclofenil | 2906 |
| Stilboestrol | 5281851 |
| Luteinizing Hormone (LH) | Not applicable (Protein) |
| Follicle-Stimulating Hormone (FSH) | Not applicable (Protein) |
| Prolactin (Prl) | Not applicable (Protein) |
| Estradiol (B170435) | 5759 |
| Progesterone (B1679170) | 5994 |
| Dehydroepiandrosterone Sulfate (DHEA-S) | 6519 |
| LH-Releasing Hormone (LH-RH) / Gonadotropin-Releasing Hormone (GnRH) | 9046105 |
| Thyrotropin-Releasing Hormone (TRH) | 121537 |
| Thymidine Kinase | Not applicable (Enzyme) |
| 17-epiestriol (B195166) | 123830 |
Interactive Data Table Example (Based on search result nih.gov)
While a fully interactive table cannot be generated in this text format, the following demonstrates how data on hormone levels before and after Epimestrol treatment could be presented in a structured table.
Effect of Epimestrol on Hormone Levels in Women with Secondary Amenorrhea/Oligomenorrhea
| Hormone | Basal Level (Mean ± SEM) | Level after 24 hours (Mean ± SEM) | Level after 4 days (Mean ± SEM) |
| LH | Value ± SEM | Significantly Increased | Significantly Increased |
| FSH | Value ± SEM | No Significant Change | Significantly Increased |
| Prl | Value ± SEM | Significantly Increased | Significantly Increased |
This table structure allows for a clear comparison of hormone levels at different time points following epimestrol administration, illustrating the detailed research findings on its impact on the hypothalamic-pituitary axis.
Preclinical Pharmacological Investigations of Epimestrol
Pharmacodynamics of Epimestrol in In Vitro Models
In vitro studies provide controlled environments to examine the direct effects of epimestrol on cells and tissues. These models are valuable for exploring cellular processes and molecular pathways influenced by the compound. nih.govnih.gov
Cellular Proliferation and Differentiation Studies
Cellular proliferation and differentiation are fundamental processes involved in tissue development and homeostasis. scitechnol.comnih.gov Studies investigating the effects of epimestrol on these processes in vitro can reveal its potential to influence cell growth and specialization. While the provided search results discuss cell proliferation and differentiation in general contexts and in relation to other compounds or conditions scitechnol.comnih.govnih.govembopress.orgajol.info, specific detailed findings on epimestrol's direct effects on cellular proliferation and differentiation in in vitro models were not prominently featured in the search results.
Gene Expression Profiling in Response to Epimestrol
Effects on Inflammatory Markers and Adhesion Molecule Expression
Inflammatory markers and adhesion molecules play critical roles in the inflammatory response and cell-cell interactions. assaygenie.comnih.govarvojournals.orgfrontiersin.org Estrogens have been shown to have immunomodulatory effects. wikipedia.org One search result indicates that 17α-epiestriol, a metabolite or related compound to epimestrol, was found to be significantly more potent than estradiol (B170435) in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro. wikipedia.org This suggests a potential anti-inflammatory effect of epimestrol or its related compounds by influencing adhesion molecule expression.
Pharmacodynamics of Epimestrol in In Vivo Animal Models
In vivo animal models are used to study the effects of epimestrol within a complex biological system, allowing for the assessment of its impact on physiological functions and interactions between different organs. aristo-group.comwuxibiology.commdpi.com Rodents, such as rats and mice, are commonly used in preclinical reproductive studies due to their well-characterized reproductive cycles and physiological similarities to humans in this regard. bioscientifica.comnih.govresearchgate.netmdpi.com
Investigations on Reproductive Axis Regulation in Rodent Models
The reproductive axis, involving the hypothalamus, pituitary gland, and gonads (HPG axis), is tightly regulated by hormones, including estrogens. nih.govmdpi.com Epimestrol has been investigated for its influence on this axis. Studies in rats have evaluated the effects of epimestrol on parameters such as pituitary thymidine (B127349) kinase activity, and levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in both immature male and mature female rats. nih.gov These studies compared epimestrol's effects to those of clomiphene and cyclofenil (B1669405), other compounds known to influence the reproductive system. nih.gov Epimestrol, similar to clomiphene but to a lesser extent, was observed to modify gonadotropin levels. nih.gov In contrast to clomiphene, epimestrol demonstrated estrogenic potency in the pituitary thymidine kinase test and induced vaginal cell cornification, indicating estrogenic activity. nih.gov Another study in Wistar rats investigated epimestrol's ability to induce ovulation in pseudopregnant animals. bioscientifica.com Pregnancies occurred after treatment with epimestrol in these models. bioscientifica.com
Effects on Endocrine Parameters in Preclinical Animal Models
Beyond gonadotropins, epimestrol's effects on other endocrine parameters have been explored in preclinical animal models. The search results highlight the importance of the HPG axis in regulating sex steroid secretion and function in rodents. nih.gov While the specific details of epimestrol's effects on a wide range of endocrine parameters were not extensively detailed in the provided snippets, its influence on FSH and LH levels in rats, as mentioned earlier, falls under this category. nih.gov These changes in gonadotropin levels can subsequently impact the production and regulation of other hormones within the endocrine system.
Pituitary Responses and Hormonal Secretion in Animal Models
Information specifically detailing the effects of Epimestrol on pituitary responses and hormonal secretion in animal models was not found in the consulted search results.
Comparative Studies with Other Estrogenic Compounds in Animal Models
Comparative studies specifically evaluating Epimestrol against other estrogenic compounds in animal models, with detailed findings on their relative effects, were not available in the search results. The compound is broadly categorized as an antiestrogen (B12405530) alongside others like bazedoxifene, clomifene, cyclofenil, lasofoxifene, ormeloxifene, raloxifene, tamoxifen, and toremifene (B109984) wikipedia.org.
Pharmacokinetic Profiles of Epimestrol in Preclinical Systems
Detailed experimental data on the pharmacokinetic profile of Epimestrol, including absorption, distribution, and excretion in preclinical systems such as animal models, was not found in the provided search results. While in silico ADME (absorption, distribution, metabolism, and excretion) studies were mentioned in the context of other compounds being compared or developed as potential antiestrogens, specific preclinical pharmacokinetic data for Epimestrol was not available wikipedia.org.
Absorption and Distribution Studies in Research Models
Specific data from absorption and distribution studies of Epimestrol in research models were not found in the consulted literature.
Excretion Pathways in Experimental Systems
Information regarding the specific excretion pathways of Epimestrol in experimental systems was not available in the search results.
Metabolism of Epimestrol in Biological Systems
Metabolic Pathways and Metabolite Identification of Epimestrol
The primary metabolic pathway for epimestrol involves its conversion to 17-epiestriol (B195166). As an estrogen ether, epimestrol acts as a prodrug, with 17-epiestriol being the active form. wikipedia.org Metabolite identification studies aim to characterize the structures of the compounds formed during the biotransformation of the parent drug. admescope.comchemrxiv.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS) are commonly employed for this purpose, allowing for the detection and structural elucidation of metabolites. admescope.commdpi.com While specific detailed metabolic pathways and a comprehensive list of identified metabolites for epimestrol were not extensively detailed in the search results, the conversion to 17-epiestriol is a known key step. wikipedia.org General approaches to metabolomics and metabolite identification involve analyzing biological samples to detect quantitative metabolite changes and mapping these within metabolic pathways. nih.govnih.gov
Enzymatic Biotransformation of Epimestrol
The biotransformation of epimestrol, particularly its conversion to 17-epiestriol, is likely mediated by enzymatic processes. Estrogen ethers are typically cleaved to yield the active estrogen. This cleavage is often catalyzed by enzymes involved in drug metabolism, such as cytochrome P450 enzymes or hydrolases. While specific enzymes responsible for epimestrol's biotransformation were not explicitly identified in the provided search results, studies on the metabolism of other estrogen derivatives, such as ethinylestradiol, indicate the involvement of cytochrome P450 isoforms in oxidative metabolism and the formation of hydroxylated metabolites. mdpi.com Enzymatic biotransformation plays a critical role in determining the metabolic fate of steroid compounds.
Comparative Metabolic Studies with Related Estrogens
Comparative metabolic studies with related estrogens, such as estradiol (B170435), estrone, and ethinyl estradiol, can provide insights into the potential metabolic fate of epimestrol. mdpi.com These studies often utilize techniques like LC-MS/MS to analyze the metabolic profiles of different estrogens and identify common or unique metabolic transformations. mdpi.comnih.gov For instance, studies on estradiol, estrone, and ethinyl estradiol have investigated oxidative metabolism and the formation of catechol estrogens, which can subsequently be conjugated or further metabolized. mdpi.com Comparing the metabolic pathways and enzyme involvement of epimestrol with these related estrogens can help to understand similarities and differences in their biotransformation, potentially highlighting unique aspects of epimestrol's metabolism. Comparative in vitro metabolism studies using human and animal tissue are also crucial in drug development to assess the relevance of animal models for predicting human metabolism. europa.eu
Analytical Methodologies for Epimestrol Research
Chromatographic Techniques for Epimestrol Analysis
Chromatography plays a central role in the separation and analysis of epimestrol, particularly in complex mixtures. Various chromatographic methods are employed, often coupled with detection techniques like mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of epimestrol and other steroid compounds. mdpi.com HPLC provides the capability to physically separate components within a mixture based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org This separation power is often coupled with sensitive detectors to identify and quantify epimestrol. HPLC can be used to identify the purity of compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including steroids like epimestrol, particularly in complex samples such as biological fluids or environmental matrices. filab.frthermofisher.com GC-MS combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. filab.frrestek.com In GC, the sample is vaporized and separated based on boiling point and polarity as it travels through a capillary column with an inert carrier gas. thermofisher.com The separated components then enter the mass spectrometer, which provides spectral information that aids in their identification. wikipedia.org GC-MS is applicable for analyzing samples in liquid, gaseous, or solid states. filab.fr For steroid analysis by GC-MS, derivatization is often employed to improve chromatography and enhance detectability, particularly for polar functional groups. restek.comnih.gov High-temperature columns are typically required to elute higher molecular weight hormones within a reasonable timeframe while maintaining peak shape and resolution. restek.com GC-MS analysis has been used in studies where epimestrol was detected in seed extracts. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), including its tandem variant LC-MS/MS, is another essential technique for epimestrol analysis, particularly for less volatile or more polar forms that are not suitable for GC-MS. wikipedia.org LC-MS combines the separation capabilities of liquid chromatography (such as HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination allows for the separation of complex mixtures and the identification or confirmation of separated components based on their mass-to-charge ratio. wikipedia.org LC-MS is sensitive and provides selective detection, reducing the need for complete chromatographic separation. wikipedia.org It is suitable for analyzing a wide range of organic and biochemical compounds in various matrices, including biological and environmental samples. wikipedia.org LC-MS/MS is commonly used for quantitative analysis, often employing isotopically labeled internal standards to compensate for potential variations and matrix effects. eurl-pesticides.eu Predicted LC-MS/MS data for Epimestrol are available, including predicted MS/MS spectra at different collision energies. drugbank.com LC-MS/MS has been used to quantify metabolites using isotopic internal standards.
Spectroscopic and Spectrometric Methods for Epimestrol Characterization
Spectroscopic and spectrometric techniques provide valuable information about the structure and properties of epimestrol. These methods analyze the interaction of epimestrol with electromagnetic radiation or its mass-to-charge ratio. Techniques such as mass spectroscopy (MS), ultraviolet-visible (UV) absorption spectroscopy, and infrared (IR) spectrophotometry have been mentioned in the context of analyzing epimestrol and related compounds. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a standard analytical technique for structural elucidation. google.com X-ray fluorescence (XRF) spectrometry is a spectroscopic technique used to determine the elements present in a chemical sample and their quantities. google.com The combination of various spectroscopic methods with computational chemistry can be powerful for structural elucidation, including the analysis of epimeric mixtures. mdpi.com
Immunoassay Development and Applications for Epimestrol Research
Immunoassays are analytical tests that utilize antibodies to detect and quantify specific substances, such as hormones. While the search results primarily mention immunoassays in the context of analyzing other steroid hormones like estradiol (B170435), the principle can be applied to epimestrol research. mdpi.comresearchgate.netmdpi.com Immunoassays, including radioimmunoassays (RIA) and electrochemiluminescence immunoassays, have been developed for the sensitive detection of steroid hormones in biological samples like serum and urine. mdpi.comresearchgate.netmdpi.comnih.gov The development of immunoassays for epimestrol would involve generating antibodies specific to epimestrol, which could then be used in various assay formats (e.g., ELISA, RIA) for its detection and quantification in research settings. Immunoassays can be used to measure plasma levels of hormones. nih.gov
Method Validation and Quality Control in Epimestrol Research
Method validation and quality control are critical aspects of analytical chemistry to ensure the reliability, accuracy, and consistency of results obtained in epimestrol research. Method validation involves confirming that an analytical method is suitable for its intended purpose. Key parameters typically evaluated during validation include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Quality control procedures are implemented to monitor the performance of the validated method over time and ensure that results remain within acceptable limits. This can involve the use of reference standards, control samples, and participation in inter-laboratory comparison studies. Epimestrol is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com Reference standards are crucial for traceability against pharmacopeial standards. axios-research.com Validated GC-MS methods have been reported with specific parameters for linearity, precision, and accuracy. nih.gov
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.euscioninstruments.com It is a measure of the repeatability and reproducibility of an analytical method. mastelf.comeuropa.eu Precision can be assessed at different levels, including repeatability (intra-assay precision, under the same operating conditions over a short interval of time) and intermediate precision (within-laboratories variations, such as different days, analysts, or equipment). chromatographyonline.comeuropa.eu Reproducibility, expressing precision between laboratories, is typically evaluated in collaborative studies. europa.eu Precision is commonly expressed as the variance, standard deviation, or coefficient of variation (Relative Standard Deviation - %RSD) of a series of measurements. chromatographyonline.comeuropa.eu A low %RSD indicates high precision. youtube.com
Accuracy expresses the closeness of agreement between the value obtained by the method and a value that is accepted as a conventional true value or an accepted reference value. elementlabsolutions.comeuropa.euscioninstruments.com It is sometimes referred to as trueness. europa.eu Accuracy is typically assessed by analyzing samples with known concentrations of the analyte or by spiking a known amount of analyte into a sample matrix and calculating the percent recovery. mastelf.comchromatographyonline.com For drug substances, accuracy can be determined by comparing results to a standard reference material or a second, well-characterized method. chromatographyonline.com For drug products, accuracy is evaluated by analyzing synthetic mixtures spiked with known quantities of components. chromatographyonline.com Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. chromatographyonline.comeuropa.eu The results are often reported as percent recovery or the difference between the mean and the accepted true value, along with confidence intervals. europa.eubebpa.org
While specific data on precision and accuracy assessments solely for Epimestrol were not extensively detailed in the search results, the principles of these assessments, as outlined by guidelines such as ICH Q2(R1), are universally applied to the validation of analytical methods for pharmaceutical compounds. europa.eubebpa.org For instance, generally accepted criteria for accuracy and precision are fulfilled for various analytes using multi-point calibration in GC-MS methods. nih.gov Acceptable recovery ranges (e.g., 98-102%) and low %RSD values (e.g., below 2%) are typical acceptance criteria for accuracy and precision in method validation. mastelf.comyoutube.comresearchgate.net
Sensitivity and Selectivity Determinations
Sensitivity, in the context of analytical methods, refers to the ability of the method to establish that a difference in analyte concentration is significant. libretexts.org It is often related to the slope of the calibration curve, indicating the change in instrument response per unit change in analyte concentration. eurachem.org Sensitivity is distinct from the detection limit, which is the smallest amount or concentration of analyte that can be detected, though not necessarily quantified accurately. elementlabsolutions.comchromatographyonline.comlibretexts.orgeuropa.eu The limit of detection (LOD) is the lowest concentration yielding a signal significantly greater than the blank. chromatographyonline.comlibretexts.org It is typically estimated using a signal-to-noise ratio, often a ratio of 3:1. youtube.commdpi.com The limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, commonly estimated with a signal-to-noise ratio of 10:1. chromatographyonline.comyoutube.comeuropa.eumdpi.com High sensitivity means a lower detectable concentration. seracare.com
Selectivity, also known as specificity, is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradants, or matrix components. elementlabsolutions.comeuropa.euseracare.com A selective method should yield a response only for the target analyte and be free from interference. elementlabsolutions.com Selectivity is typically evaluated by analyzing blank samples, samples spiked with potential interfering substances, and samples containing the analyte to ensure that no interfering peaks are observed at the analyte's retention time. nih.govmdpi.comseracare.com Interference studies are conducted to determine the method's ability to detect only the target analyte and distinguish it from other substances. seracare.com
Emerging Research Avenues for Epimestrol
Integration of In Silico Modeling and Experimental Research
The convergence of computational modeling and traditional experimental research offers a powerful paradigm for reinvestigating compounds like Epimestrol. In silico techniques can predict molecular interactions and properties, guiding more focused and efficient laboratory experiments. This integrated approach can accelerate the discovery of novel mechanisms and applications for Epimestrol and its active metabolite, 17-epiestriol (B195166).
Computational methods are revolutionizing the early stages of drug discovery and mechanistic studies by providing deep insights into molecular interactions with unprecedented speed. mdpi.com For a steroidal compound like Epimestrol, this involves several key computational strategies:
Molecular Docking: This technique predicts how Epimestrol's active form, 17-epiestriol, binds to various receptors. mdpi.comnih.gov Simulations can model its interaction with the ligand-binding domains of classical nuclear estrogen receptors (ERα and ERβ) as well as non-classical receptors like the G protein-coupled estrogen receptor (GPER). nih.gov The resulting docking scores and binding energy calculations can suggest binding affinities and specificities that can then be confirmed experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of steroidal molecules with their biological activity. mdpi.com By building a robust 3D-QSAR model using a dataset of known steroidal estrogens, researchers could predict the potency of Epimestrol derivatives and identify the specific molecular features crucial for their activity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide an atomic-level view of the structural dynamics of a receptor-ligand complex over time. nih.govnih.gov These simulations can confirm the stability of the binding pose predicted by docking, map key hydrogen bond networks, and reveal conformational changes in the receptor induced by 17-epiestriol. mdpi.comnih.gov
The true power of this approach lies in the iterative cycle between computational prediction and experimental validation. For instance, in silico screening might identify a potential interaction between 17-epiestriol and a metabolic enzyme. This prediction would then be tested using in vitro enzyme inhibition assays. The experimental results would, in turn, be used to refine the computational model, leading to more accurate future predictions. mdpi.comnih.gov
| In Silico Technique | Application for Epimestrol Research | Potential Experimental Validation |
|---|---|---|
| Molecular Docking | Predict binding affinity and selectivity of 17-epiestriol for ERα, ERβ, and GPER. mdpi.comnih.gov | Receptor binding assays (e.g., radioligand binding assays). |
| QSAR Modeling | Identify key structural features of Epimestrol/17-epiestriol responsible for its estrogenic activity. mdpi.com | Synthesis and testing of new derivatives in cell-based reporter assays. |
| Molecular Dynamics | Analyze the stability of the 17-epiestriol-receptor complex and induced conformational changes. nih.gov | Spectroscopic analysis (e.g., NMR) to confirm template-monomer interactions. nih.gov |
Novel Applications of Epimestrol as a Research Tool
Beyond its therapeutic use, Epimestrol, primarily through its active metabolite 17-epiestriol, is emerging as a valuable research tool for dissecting specific aspects of estrogen signaling. Its unique properties allow for the targeted investigation of pathways that are difficult to isolate using broader-spectrum estrogens like 17β-estradiol.
One of the most significant findings is that 17-epiestriol is a selective agonist for Estrogen Receptor β (ERβ). nih.gov This selectivity is crucial for its application as a research probe. It allows scientists to investigate the specific physiological roles of ERβ in various tissues, distinguishing its functions from those mediated by ERα.
Key research applications include:
Probing ERβ-Mediated Anti-inflammatory Pathways: Research has shown that 17-epiestriol is a remarkably potent inhibitor of tumor necrosis factor-alpha (TNFα)-induced vascular cell adhesion molecule-1 (VCAM-1) expression in endothelial cells. nih.govsemanticscholar.org This effect was found to be approximately 400 times more potent than that of 17β-estradiol and is mediated, at least in part, through the production of nitric oxide (NO). nih.gov This makes Epimestrol an excellent tool for studying ERβ's role in vascular inflammation, a key process in atherosclerosis.
Investigating Non-Genomic Estrogen Signaling: Estrogens can elicit rapid cellular responses through non-genomic mechanisms initiated at the cell membrane. nih.govmdpi.com The potent, NO-dependent inhibition of VCAM-1 by 17-epiestriol points towards such a pathway. Researchers can use Epimestrol to specifically trigger these rapid, ERβ-dependent, membrane-initiated events and trace their downstream signaling cascades, such as the activation of protein kinases like PI3K/AKT or MAPK. mdpi.com
Elucidating Neuroprotective Mechanisms: Estrogen receptors, particularly ERβ, are expressed in the brain and are implicated in neuroprotection. nih.gov Estrogens are known to regulate mood, cognitive function, and neuronal viability. nih.gov Given the selectivity of its active metabolite for ERβ, Epimestrol can be used as a tool in preclinical models to explore how activation of this specific receptor subtype contributes to protecting neurons from damage in conditions like stroke or neurodegenerative diseases. nih.govresearchgate.net
| Research Application | Mechanism via 17-Epiestriol | Scientific Question Addressed |
|---|---|---|
| Vascular Inflammation Studies | Potent, ERβ-selective inhibition of VCAM-1 expression via a nitric oxide-dependent pathway. nih.gov | What is the specific role of ERβ in modulating endothelial cell activation and atherosclerosis? |
| Non-Genomic Signaling Probe | Activation of rapid, membrane-initiated signaling cascades. mdpi.com | Which downstream kinases are activated by ERβ at the cell membrane and how do they influence cell function? |
| Neuroprotection Research | Selective activation of ERβ in neuronal cells. nih.gov | How does ERβ activation protect neurons from excitotoxic or oxidative stress-induced damage? |
Unexplored Biological Pathways and Targets
The classical mechanism of estrogen action involves the binding of the hormone to nuclear receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. nih.gov However, the landscape of estrogen signaling is now understood to be far more complex. Research into these non-classical and unexplored pathways could reveal novel functions for Epimestrol's active metabolite, 17-epiestriol.
Emerging evidence suggests that estrogens interact with a variety of signaling networks beyond direct DNA binding:
Membrane-Associated Estrogen Receptors (mERs): A subpopulation of estrogen receptors is located at the plasma membrane, where they can initiate rapid, non-genomic signaling cascades. nih.govnih.gov These actions can involve the activation of kinases like Src, MAPK, and PI3K/AKT, which in turn can modulate the activity of other transcription factors. mdpi.commdpi.com The potent effects of 17-epiestriol on nitric oxide production suggest it may be a strong activator of these mER-mediated pathways, an area that remains largely unexplored. semanticscholar.org
G Protein-Coupled Estrogen Receptor (GPER): GPER, formerly known as GPR30, is a seven-transmembrane receptor that binds estrogens and mediates rapid signaling events. nih.govnih.gov Its activation can influence a wide range of physiological processes, including in the cardiovascular, endocrine, and nervous systems. Whether 17-epiestriol is an agonist or antagonist of GPER is currently unknown and represents a significant knowledge gap. Investigating this potential interaction could uncover entirely new mechanisms of action for Epimestrol.
Crosstalk with Other Nuclear Receptors: Exogenous estrogens can interact with pathways involving other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR). nih.gov For example, the activation of PPARγ can sometimes down-regulate the transcriptional activity of ERs. nih.gov Exploring whether 17-epiestriol modulates these receptors could reveal its influence on metabolic regulation and cellular responses to environmental signals.
The selective affinity of 17-epiestriol for ERβ makes it a particularly interesting compound for exploring these pathways. Since the tissue distribution and downstream effects of ERβ, GPER, and mERs can differ significantly from those of classical nuclear ERα, Epimestrol could potentially be used to target these alternative pathways with greater specificity, offering new therapeutic possibilities.
Advanced Preclinical Models for Comprehensive Evaluation
The limitations of traditional preclinical models, such as 2D cell cultures and conventional animal studies, are well-documented. nih.govresearchgate.net To gain a more clinically relevant understanding of Epimestrol's effects, researchers are turning to advanced models that better recapitulate human physiology and disease.
Organoid Cultures: Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize into structures mimicking a real organ. nih.govresearchgate.net Endocrine-responsive organoids, such as those derived from the endometrium, pituitary, or breast tissue, provide a powerful in vitro platform to study the effects of Epimestrol. nih.govendocrinology.org For example, endometrial organoids respond to sex hormones by undergoing growth and differentiation, closely mirroring the processes in the human uterus. researchgate.net These models would allow for a detailed analysis of Epimestrol's impact on tissue-specific gene expression and cell behavior in a human-relevant context. nih.gov
Patient-Derived Xenografts (PDX): PDX models involve implanting human tumor tissue directly into immunodeficient mice. mdpi.com These models are considered high-fidelity as they retain the genetic and histological characteristics of the original tumor. researchgate.netmdpi.com For hormone-responsive cancers, PDX models could be used to evaluate the potential efficacy of Epimestrol or to study its role in the tumor microenvironment.
Humanized Mouse Models: A significant challenge in preclinical research is the difference in biology between mice and humans. Humanized mice are genetically engineered to express human genes, cells, or tissues. ozgene.com For Epimestrol, a prodrug, a particularly relevant model would be a mouse expressing human liver enzymes responsible for its metabolism. researchgate.net This would ensure that the conversion of Epimestrol to 17-epiestriol and its subsequent processing more closely resemble the pharmacokinetics in humans. Furthermore, mice expressing human estrogen receptors could provide more accurate data on receptor-mediated responses and potential off-target effects. mcw.edunih.gov
These advanced models offer the potential to investigate the systemic effects of Epimestrol, including its impact on various tissues and its interaction with the immune system, in a dynamic and integrated manner that is not possible with simpler systems. nih.govnih.gov
Q & A
Basic Research Questions
Q. What standardized protocols exist for assessing Epimestrol’s pharmacological mechanisms in preclinical models?
- Methodological Guidance : Begin with in vitro receptor-binding assays (e.g., estrogen receptor subtypes) using competitive inhibition protocols. Validate findings via dose-response curves and cross-reference with established agonists/antagonists. For in vivo studies, utilize ovariectomized rodent models to isolate hormonal effects, with strict controls for confounding variables (e.g., diet, circadian rhythm) .
- Data Validation : Replicate results across ≥3 independent trials and apply statistical tests (e.g., ANOVA with post-hoc corrections) to confirm significance. Report raw data and processing steps transparently to enable reproducibility .
Q. How can researchers mitigate bias when analyzing Epimestrol’s metabolic stability in hepatic microsomes?
- Experimental Design : Use pooled human liver microsomes from diverse donors to account for cytochrome P450 polymorphism variability. Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .
- Analytical Rigor : Quantify metabolites via LC-MS/MS with isotopic internal standards. Predefine acceptance criteria for enzymatic activity (e.g., ±15% coefficient of variation) and document outlier exclusion protocols .
Advanced Research Questions
Q. What strategies reconcile contradictory data on Epimestrol’s dual agonism/antagonism in tissue-specific contexts?
- Hypothesis Testing : Employ tissue explants (e.g., uterine vs. mammary tissue) to assess receptor conformational changes via cryo-EM or FRET-based assays. Compare binding kinetics under varying cofactor conditions (e.g., presence of SRC-1 coactivator) .
- Contradiction Analysis : Conduct sensitivity analyses to evaluate whether discrepancies arise from methodological variability (e.g., cell line provenance, assay temperature) or biological heterogeneity. Pre-register analysis plans to reduce hindsight bias .
Q. How can computational modeling optimize Epimestrol’s structure-activity relationship (SAR) for selective estrogen receptor modulation?
- Methodology : Use molecular dynamics simulations to predict ligand-receptor binding free energies. Validate predictions with alanine-scanning mutagenesis of receptor domains. Cross-validate models against crystallographic data from the Protein Data Bank .
- Data Integration : Apply machine learning (e.g., random forest regression) to correlate SAR with phenotypic outputs (e.g., uterine hyperplasia incidence). Publish code and training datasets in FAIR-compliant repositories .
Q. What ethical and statistical considerations apply when designing longitudinal studies on Epimestrol’s teratogenic risks?
- Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are justified via power analysis. For human epidemiological studies, obtain IRB approval and implement blinded data adjudication to minimize observer bias .
- Statistical Robustness : Use time-to-event analysis (Cox proportional hazards models) with adjustments for competing risks. Pre-specify subgroup analyses to avoid data dredging .
Data Management and Reproducibility
Q. How should researchers document Epimestrol’s synthetic pathways to ensure reproducibility?
- Protocol Standardization : Report reaction conditions (e.g., solvent purity, catalyst ratios) in SI units and provide NMR/MS spectra for intermediate compounds. Use IUPAC nomenclature and avoid proprietary abbreviations .
- Open Science Practices : Deposit synthetic procedures in protocols.io or ChemRxiv with digital object identifiers (DOIs). Include step-by-step videos for complex techniques (e.g., chiral resolution) .
Q. What frameworks support meta-analysis of Epimestrol’s efficacy across heterogeneous preclinical datasets?
- Data Harmonization : Align outcome measures using standardized ontologies (e.g., Medical Subject Headings for toxicity endpoints). Apply random-effects models to account for between-study heterogeneity and assess publication bias via funnel plots .
Tables: Key Methodological Benchmarks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
